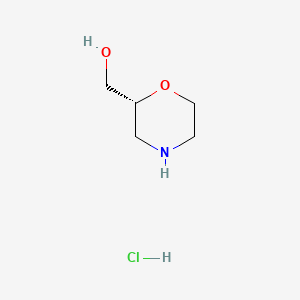

(R)-Morpholin-2-ylmethanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R)-morpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGXGDBTUJNTKJ-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156925-22-3, 1436436-17-7 | |

| Record name | (R)-2-Hydroxymethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-morpholin-2-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Morpholin-2-ylmethanol hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-Morpholin-2-ylmethanol hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral building block of significant interest in modern medicinal chemistry. The morpholine ring is recognized as a "privileged scaffold," frequently incorporated into therapeutic candidates to optimize physicochemical and pharmacokinetic properties such as aqueous solubility, metabolic stability, and target affinity.[1][2][3] This technical guide provides an in-depth analysis of the core chemical properties, synthesis, analytical characterization, and applications of the (R)-enantiomer of morpholin-2-ylmethanol as its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates to construct complex, biologically active molecules.

Introduction: The Strategic Value of the Morpholine Moiety

The development of drug candidates for complex targets, particularly within the central nervous system (CNS), necessitates a delicate balance of molecular properties to ensure efficacy and favorable pharmacokinetics.[4] The morpholine heterocycle, with its integrated ether and secondary amine functionalities, offers a unique combination of polarity, hydrogen bonding capability, and conformational flexibility.[4][5] These attributes are leveraged by medicinal chemists to:

-

Enhance Potency: The morpholine ring can engage in critical hydrogen bonding and other non-covalent interactions within a target's active site.[3]

-

Modulate Physicochemical Properties: Its inclusion often improves aqueous solubility and metabolic stability, crucial for oral bioavailability and in vivo half-life.[1][2]

-

Act as a Versatile Scaffold: The ring serves as a rigid or semi-rigid anchor to correctly orient other pharmacophoric groups.[4]

The specific stereochemistry of substituents on the morpholine ring is frequently paramount for achieving selective biological activity. This compound provides a synthetically accessible source of a chiral morpholine core, presenting a primary alcohol as a handle for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and water solubility, making it more convenient for storage and for use in aqueous reaction media.[1]

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. The key physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1436436-17-7 | [6][7] |

| Alternate CAS | 156925-22-3 (for free base) | [8][9][10] |

| Molecular Formula | C₅H₁₂ClNO₂ | [6][7][9] |

| Molecular Weight | 153.61 g/mol | [6][9] |

| Appearance | White to off-white solid | [11] |

| Purity | Typically ≥95% - 97% | [8] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

| SMILES Code | OC[C@H]1CNCCO1.[H]Cl | [6][7] |

The structure contains a single defined stereocenter at the C2 position of the morpholine ring, dictating the (R) configuration.

Caption: Chemical structure of this compound.

Synthesis and Chiral Purity

The synthesis of enantiomerically pure compounds like (R)-Morpholin-2-ylmethanol is critical to their function in drug development. While multiple synthetic routes exist, a common strategy involves the use of a chiral starting material or a resolution step. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid in a suitable solvent.

Sources

- 1. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine - Wikipedia [en.wikipedia.org]

- 6. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]

- 7. aablocks.com [aablocks.com]

- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]

- 10. ((R)-morpholin-2-yl)methanol | 156925-22-3 [amp.chemicalbook.com]

- 11. Morpholin-2-ylMethanol hydrochloride CAS#: 144053-98-5 [m.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of (R)-Morpholin-2-ylmethanol Hydrochloride

Abstract

(R)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its stereospecific architecture serves as a valuable building block for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically pure this compound. The discussion delves into the strategic considerations, mechanistic underpinnings, and practical execution of two principal synthetic routes: a convergent synthesis commencing from (S)-epichlorohydrin and a chiral pool-based approach originating from (R)-serine. Detailed experimental protocols, a comparative analysis of the synthetic strategies, and visual representations of the reaction workflows are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important chiral intermediate.

Introduction: The Significance of (R)-Morpholin-2-ylmethanol in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The introduction of a stereocenter, as in (R)-Morpholin-2-ylmethanol, provides a three-dimensional diversity that is often crucial for achieving high-affinity and selective interactions with biological targets. The hydroxyl group at the 2-position offers a versatile handle for further chemical modifications, allowing for the construction of a wide array of derivatives. Consequently, robust and efficient enantioselective syntheses of this compound are of paramount importance for advancing drug discovery programs that utilize this chiral building block.

Strategic Approaches to the Enantioselective Synthesis

The synthesis of this compound necessitates precise control over the stereochemistry at the C2 position of the morpholine ring. Two principal strategies have emerged as effective for achieving this:

-

Convergent Synthesis Utilizing a Chiral Epoxide: This approach involves the coupling of two key fragments, typically an amino alcohol and a chiral epoxide, to construct the morpholine ring. The stereochemistry of the final product is dictated by the chirality of the epoxide starting material.

-

Chiral Pool Synthesis: This strategy leverages a readily available and enantiomerically pure starting material from the "chiral pool," such as an amino acid, to introduce the desired stereocenter. The synthesis then proceeds through a series of transformations to construct the target morpholine ring system.

This guide will explore a representative example of each of these strategies in detail.

Pathway I: Convergent Synthesis from (S)-Epichlorohydrin

This synthetic route is a highly efficient method that constructs the morpholine ring through the reaction of N-benzylethanolamine with the chiral building block (S)-epichlorohydrin. The synthesis proceeds in two key stages: the formation of the N-benzylated morpholine intermediate followed by the removal of the benzyl protecting group.

Rationale and Mechanistic Considerations

The initial step involves the nucleophilic attack of the secondary amine of N-benzylethanolamine on the epoxide ring of (S)-epichlorohydrin. This reaction is regioselective, with the amine preferentially attacking the less hindered terminal carbon of the epoxide. The subsequent intramolecular cyclization is facilitated by a base, which promotes the deprotonation of the hydroxyl group, leading to a nucleophilic attack on the carbon bearing the chlorine atom and closure of the morpholine ring. The benzyl group serves as a protecting group for the nitrogen atom, preventing side reactions and can be readily removed in the final step.

Visualizing the Workflow: Convergent Synthesis

Caption: Convergent synthesis of this compound.

Experimental Protocol: Convergent Synthesis

Step 1: Synthesis of (R)-N-Benzyl-2-(hydroxymethyl)morpholine [1]

-

To a solution of N-benzylethanolamine (1.0 eq) in a suitable solvent such as methanol or isopropanol, add (S)-epichlorohydrin (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Add a solution of a base, such as sodium hydroxide, to the reaction mixture to facilitate the intramolecular cyclization.

-

After completion of the reaction, extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield (R)-N-Benzyl-2-(hydroxymethyl)morpholine.

Step 2: Debenzylation via Catalytic Transfer Hydrogenation [2]

-

Dissolve (R)-N-Benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% w/w).

-

To the stirred suspension, add ammonium formate (4-5 eq) in a single portion.

-

Reflux the reaction mixture until the debenzylation is complete (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-Morpholin-2-ylmethanol.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (R)-Morpholin-2-ylmethanol in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Pathway II: Chiral Pool Synthesis from (R)-Serine

This synthetic route leverages the inherent chirality of the readily available amino acid, (R)-serine. The synthesis involves the transformation of (R)-serine into the key intermediate (R)-serinol, followed by N-alkylation and intramolecular cyclization to form the morpholine ring.

Rationale and Mechanistic Considerations

The synthesis begins with the protection of the amino group and esterification of the carboxylic acid of (R)-serine. The resulting ester is then reduced to the corresponding amino alcohol, (R)-serinol. N-alkylation of (R)-serinol with a suitable two-carbon electrophile bearing a leaving group (e.g., 2-bromoethanol) introduces the necessary fragment for cyclization. The final ring closure can be achieved through an intramolecular Williamson ether synthesis or, more elegantly, via an intramolecular Mitsunobu reaction, which offers mild reaction conditions and stereochemical control.

Visualizing the Workflow: Chiral Pool Synthesis

Caption: Chiral pool synthesis of this compound.

Experimental Protocol: Chiral Pool Synthesis

Step 1: Synthesis of N-Boc-(R)-Serinol

-

N-Boc Protection and Esterification of (R)-Serine: Treat (R)-serine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to protect the amino group. The resulting N-Boc-(R)-serine can then be esterified, for example, by reaction with methyl iodide in the presence of a base like potassium carbonate to give N-Boc-(R)-serine methyl ester.[2]

-

Reduction to N-Boc-(R)-Serinol: Reduce the methyl ester of N-Boc-(R)-serine using a suitable reducing agent such as lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like THF to yield N-Boc-(R)-serinol.

Step 2: N-Alkylation and Intramolecular Cyclization

-

N-Alkylation: React N-Boc-(R)-serinol with a 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base to afford N-Boc-N-(2-hydroxyethyl)-(R)-serinol.

-

Intramolecular Cyclization via Mitsunobu Reaction: To a solution of N-Boc-N-(2-hydroxyethyl)-(R)-serinol in an anhydrous solvent such as THF, add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), at 0 °C.[3][4][5] Allow the reaction to warm to room temperature and stir until completion. The Mitsunobu reaction facilitates the intramolecular cyclization to form N-Boc-(R)-Morpholin-2-ylmethanol.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Boc Deprotection: Treat the N-Boc-(R)-Morpholin-2-ylmethanol with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent, to remove the Boc protecting group.

-

Hydrochloride Salt Formation: Following deprotection with HCl, the hydrochloride salt can be isolated directly. If another acid was used for deprotection, neutralize the reaction mixture and extract the free base. Then, follow the procedure described in Pathway I (Step 3) to form the hydrochloride salt.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I: Convergent Synthesis | Pathway II: Chiral Pool Synthesis |

| Starting Materials | N-Benzylethanolamine, (S)-Epichlorohydrin | (R)-Serine, Boc₂O, reducing agents, 2-haloethanol, Mitsunobu reagents |

| Chirality Source | (S)-Epichlorohydrin | (R)-Serine |

| Number of Steps | 3 (including salt formation) | 4-5 (depending on specific protection/deprotection steps) |

| Key Reactions | Epoxide ring-opening, intramolecular cyclization, catalytic transfer hydrogenation | Protection, reduction, N-alkylation, intramolecular cyclization (e.g., Mitsunobu) |

| Advantages | Fewer steps, potentially higher overall yield, convergent approach. | Readily available and relatively inexpensive chiral starting material. |

| Disadvantages | (S)-Epichlorohydrin can be expensive and is a hazardous reagent. | Longer synthetic sequence, use of potentially hazardous reagents (e.g., DIBAL-H, Mitsunobu reagents). |

| Scalability | Generally good, with catalytic debenzylation being highly efficient. | Can be scalable, but may require careful optimization of multiple steps. |

Conclusion

Both the convergent synthesis from (S)-epichlorohydrin and the chiral pool approach from (R)-serine represent viable and effective strategies for the enantioselective synthesis of this compound. The choice of a particular pathway will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The convergent approach offers a more direct route, while the chiral pool synthesis provides an alternative based on a readily accessible and natural chiral building block. The detailed protocols and comparative analysis presented in this guide are intended to equip researchers with the necessary knowledge to select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics.

References

- Dodge, J. A., & Jones, S. A. (1996). A new chiral auxiliary for the asymmetric synthesis of β-amino alcohols. Tetrahedron Letters, 37(31), 5579-5582.

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.

- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.

- Bieg, T., & Szeja, W. (1985).

- Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. AMB Express, 1(1), 13.

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

- Kemp, J. A., & Kemp, D. S. (1989). Peptide synthesis. In The Peptides (Vol. 1, pp. 1-103). Academic Press.

- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.

- Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.

- Process for producing 2-hydroxymethylmorpholine salt. (2010). Google Patents.

- Felder, E., Pitre, D., & Zutter, H. (1985). Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom. U.S. Patent No. 4,503,252. Washington, DC: U.S.

Sources

- 1. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]

- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

(R)-Morpholin-2-ylmethanol Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Chiral Morpholine Moiety

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged structure."[1] Its frequent incorporation into a multitude of approved and experimental drugs is a testament to its ability to confer advantageous physicochemical, biological, and metabolic properties.[1][2] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, can enhance aqueous solubility, improve metabolic stability, and provide crucial hydrogen bonding interactions with biological targets.[2][3] When chirality is introduced, as in the case of (R)-Morpholin-2-ylmethanol hydrochloride , the synthetic utility of this scaffold is significantly amplified, offering a precise three-dimensional framework for the construction of enantiomerically pure and highly selective therapeutic agents.

This technical guide provides a comprehensive overview of this compound (CAS Number: 1436436-17-7), a valuable chiral building block for drug discovery and development. We will delve into its physicochemical properties, provide a detailed, plausible synthetic protocol, discuss its analytical characterization, and explore its applications as a key intermediate in the synthesis of cutting-edge pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below. The hydrochloride salt form enhances the compound's stability and water solubility, which can be advantageous for certain synthetic applications.[4]

| Property | Value | Source |

| CAS Number | 1436436-17-7 | [5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [5] |

| Molecular Weight | 153.61 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Chirality | (R)-enantiomer | [5] |

| Storage | 2-8°C, inert atmosphere | [7] |

| SMILES | OC[C@H]1CNCCO1.[H]Cl | [5] |

Synthesis of this compound: A Plausible Enantioselective Route

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for (R)-Morpholin-2-ylmethanol HCl.

Detailed Experimental Protocol

Step 1: Protection of (R)-Serine

The synthesis commences with the protection of the amino and carboxylic acid functionalities of (R)-serine. A common strategy involves the formation of an N-Boc protected methyl ester.

-

Suspend (R)-serine in methanol.

-

Cool the suspension to 0°C and bubble in HCl gas until the solid dissolves, forming the methyl ester hydrochloride.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O) to protect the amine.

-

Purify the resulting N-Boc-(R)-serine methyl ester by column chromatography.

Step 2: Reduction to the Chiral Amino Alcohol

The methyl ester is then reduced to the corresponding primary alcohol.

-

Dissolve the N-Boc-(R)-serine methyl ester in an anhydrous solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C and slowly add a reducing agent such as lithium borohydride (LiBH₄).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to yield N-Boc-(R)-2-amino-1,3-propanediol.

Step 3: N-Alkylation with a Dihaloethane Equivalent

The protected amino alcohol is then N-alkylated to introduce the remaining atoms of the morpholine ring.

-

Dissolve the N-Boc-(R)-2-amino-1,3-propanediol in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as sodium hydride (NaH) at 0°C.

-

Slowly add a suitable alkylating agent like 2-bromoethanol or a protected version thereof.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding water and extracting the product.

Step 4: Intramolecular Cyclization

An intramolecular Williamson ether synthesis or a similar cyclization reaction is then performed to form the morpholine ring.

-

The crude product from the previous step is dissolved in a suitable solvent (e.g., THF).

-

A strong base, such as sodium hydride, is added to deprotonate the remaining hydroxyl group.

-

The reaction is heated to promote intramolecular cyclization.

-

After completion, the reaction is quenched and the protected (R)-Morpholin-2-ylmethanol is extracted and purified.

Step 5: Deprotection and Salt Formation

The final steps involve the removal of the protecting group and the formation of the hydrochloride salt.

-

Dissolve the protected (R)-Morpholin-2-ylmethanol in a solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

The desired this compound will often precipitate from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the final product.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its use in drug synthesis. A combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum of the morpholine ring typically displays a characteristic pattern of multiplets for the methylene protons.[9] The protons on the carbon adjacent to the oxygen (C3 and C5) will appear at a lower field (higher ppm) than those adjacent to the nitrogen (C2 and C6). The hydroxymethyl group will show a distinct signal, and the stereocenter at C2 will lead to diastereotopic protons on the adjacent methylene groups, further complicating the splitting patterns.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity of the final product.[10] A suitable chiral stationary phase, such as a cellulose or amylose-based column, can be used to separate the (R) and (S) enantiomers.[11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Applications in Drug Discovery and Development

This compound serves as a versatile chiral building block for the synthesis of complex, biologically active molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications. The inherent chirality at the C2 position is often critical for achieving high potency and selectivity for a specific biological target.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The morpholine moiety is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase domain and improves the overall pharmacokinetic profile of the drug.[2] this compound is an ideal starting material for the synthesis of analogues of several important kinase inhibitors.

-

Gefitinib Analogues: Gefitinib is an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer.[4][12] The morpholine group in Gefitinib is crucial for its activity. By using this compound, novel analogues with modified linkers and substitutions can be synthesized to explore structure-activity relationships and potentially develop more potent or selective inhibitors.[13][14]

-

mTOR Inhibitor Analogues: The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, and its inhibition is a major focus in cancer therapy.[15][16][17] Chiral morpholine derivatives have been shown to greatly enhance the selectivity of mTOR inhibitors.[15][16] this compound can be used to introduce a chiral morpholine scaffold into novel mTOR inhibitors, potentially leading to compounds with improved efficacy and reduced off-target effects.[18][19]

Illustrative Synthetic Application Workflow

Caption: General workflow for the application of the topic compound in synthesis.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the safety profile can be inferred from data on morpholine and its hydrochloride salt.

-

General Hazards: Morpholine and its salts are typically classified as corrosive and can cause severe skin burns and eye damage.[16] They may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.

- Synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine from Morpholine: A Technical Guide. Benchchem.

- A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.

- Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting M

- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. [Source Not Found].

- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.

- Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed.

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.

- Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors.

- A New Synthesis of Gefitinib. Thieme.

- Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. ElectronicsAndBooks.

- 1,1,-DIMETHYLETHYL (S)- OR (R)

- Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv

- 1436436-17-7|this compound|BLD Pharm. BLD Pharm.

- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed.

- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH.

- (R)-Glycidol. [Source Not Found].

- HPLC Methods for analysis of Morpholine.

- Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Scite.

- Morpholines. Synthesis and Biological Activity.

- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.

- ((R)-morpholin-2-yl)methanol. FINETECH INDUSTRY LIMITED.

- Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed.

- Enantioselective HPLC Analysis to Assist the Chemical Explor

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).

- Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR). PubMed.

- Recent progress in the synthesis of morpholines.

- 1436436-17-7 | MFCD11052541 | this compound. AA Blocks.

- (R)-(Morpholin-2-yl)methanol hydrochloride. Santa Cruz Biotechnology.

- Recognizing the NMR p

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. aablocks.com [aablocks.com]

- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. 1436436-17-7|this compound|BLD Pharm [bldpharm.com]

- 8. hmdb.ca [hmdb.ca]

- 9. acdlabs.com [acdlabs.com]

- 10. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ukm.my [ukm.my]

- 13. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scite.ai [scite.ai]

- 19. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of (R)-Morpholin-2-ylmethanol hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent presence in a wide array of approved and experimental drugs.[1][2] Its advantageous physicochemical and metabolic properties, coupled with versatile synthetic accessibility, make it a highly valuable scaffold in drug design.[3][4] This technical guide delves into the strategic importance and biological potential of a specific chiral building block, (R)-Morpholin-2-ylmethanol hydrochloride. While not a therapeutic agent in itself, this compound represents a critical starting point for the synthesis of novel chiral molecules with significant therapeutic promise. We will explore the inherent properties of the morpholine ring, its influence on pharmacokinetic profiles, and the potential biological activities that can be unlocked by utilizing this specific enantiopure intermediate. This guide will serve as a comprehensive resource for researchers aiming to leverage this compound in the development of next-generation therapeutics, complete with hypothetical, yet robust, experimental workflows for the evaluation of novel derivatives.

Introduction: The Significance of the Morpholine Scaffold and Chirality

The persistent challenge in drug discovery is the design of molecules that not only interact potently and selectively with their biological target but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. The morpholine ring has repeatedly demonstrated its ability to confer these desirable attributes.[3] Its weak basicity, compared to piperidine, and the presence of an ether oxygen capable of forming hydrogen bonds contribute to improved solubility and metabolic stability.[5] This often translates to enhanced bioavailability and a better overall pharmacokinetic profile for the parent molecule.[2]

Furthermore, the introduction of stereocenters into drug candidates is a critical aspect of modern pharmaceutical design. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drugs.[1] The use of enantiomerically pure building blocks, such as this compound, is therefore not merely an academic exercise but a fundamental strategy to enhance therapeutic efficacy and minimize off-target effects.[3][6]

Clarification of Chemical Identity

It is crucial to correctly identify the compound of interest. This compound is a specific chiral molecule. A point of common confusion is its CAS (Chemical Abstracts Service) number. The CAS number 104706-47-0 is frequently misattributed to this compound but correctly identifies (R)-3-Pyrrolidinol hydrochloride . The correct CAS numbers associated with (R)-Morpholin-2-ylmethanol and its hydrochloride salt are:

| Compound Name | CAS Number | Form |

| ((R)-morpholin-2-yl)methanol | 156925-22-3 | Free Base |

| This compound | 1436436-17-7 | Hydrochloride Salt |

| Morpholin-2-ylmethanol hydrochloride | 144053-98-5 | Hydrochloride Salt (Racemic or Unspecified) |

This guide will focus on the biological potential stemming from the use of the enantiomerically pure (R)-isomer, specifically CAS 1436436-17-7 .

The Morpholine Moiety as a Versatile Pharmacophore

The morpholine ring is not merely a passive carrier or solubilizing agent; it actively participates in molecular interactions with biological targets and is a key component of the pharmacophore in many drugs.[7] Its derivatives have demonstrated a vast range of biological activities, including:

-

Central Nervous System (CNS) Activity: The morpholine scaffold is prevalent in drugs targeting the CNS, including antidepressants and anxiolytics.[5] Its physicochemical properties can aid in crossing the blood-brain barrier.[5]

-

Anticancer Activity: Numerous kinase inhibitors and other anticancer agents incorporate the morpholine ring to improve pharmacokinetic properties and interact with the target protein.[8]

-

Anti-inflammatory and Analgesic Effects: Compounds like Emorfazone demonstrate the utility of the morpholine moiety in developing non-steroidal anti-inflammatory drugs (NSAIDs).[7][9]

-

Antimicrobial Activity: The antibiotic Linezolid contains a morpholine ring, highlighting its role in the development of antibacterial agents.

The diagram below illustrates the conceptual role of this compound as a starting point for accessing diverse biological activities.

Caption: Synthetic utility of this compound.

Potential Therapeutic Applications Derived from Analogues

While direct biological activity data for this compound is not extensively published, we can infer its potential utility by examining established drugs that contain a substituted morpholine core.

Case Study: Reboxetine and Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of clinical depression.[2][10] Its chemical structure features a 2-substituted morpholine ring. The primary mechanism of action involves blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft and enhances noradrenergic neurotransmission.[1][4]

-

Hypothetical Application: The (R)-Morpholin-2-ylmethanol backbone could be a starting point for novel NRIs. The hydroxyl group provides a convenient handle for introducing various aryl ether side chains, similar to the (2-ethoxyphenoxy)phenylmethyl group in Reboxetine. The chirality at the 2-position of the morpholine ring would be critical for achieving high affinity and selectivity for the norepinephrine transporter.

Case Study: Aprepitant and Neurokinin-1 (NK1) Receptor Antagonism

Aprepitant is a selective, high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting.[11][12] The complex structure of Aprepitant includes a highly substituted morpholine ring. By blocking the NK1 receptor in the brain, Aprepitant prevents substance P from initiating the emetic (vomiting) response.[13][14]

-

Hypothetical Application: The stereochemistry of the morpholine ring in Aprepitant is crucial for its activity.[1] this compound could serve as a foundational element in the synthesis of novel NK1 receptor antagonists. Its defined stereocenter provides a rigid anchor to build upon, allowing for the precise spatial arrangement of other pharmacophoric elements required for high-affinity binding to the NK1 receptor.

Proposed Experimental Workflow for Biological Characterization

For any novel compound synthesized from this compound, a systematic biological evaluation is paramount. The following section outlines a comprehensive, albeit hypothetical, screening cascade designed to elucidate the biological activity and drug-like properties of such a derivative.

Phase 1: Primary Target-Based Screening

The initial phase focuses on identifying potential interactions with a panel of common drug targets, particularly those associated with known morpholine-containing drugs.

Experimental Protocol: Radioligand Binding Assay for Norepinephrine Transporter (NET)

-

Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter.

-

Materials:

-

HEK293 cells stably expressing the human NET.

-

[³H]-Nisoxetine (radioligand).

-

Test compound and reference compound (e.g., Reboxetine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Microplate harvester and liquid scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from HEK293-hNET cells via homogenization and centrifugation.

-

In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Nisoxetine (e.g., 1 nM), and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

To determine non-specific binding, add a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine) to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 20 µg protein/well).

-

Incubate for 60 minutes at 4°C.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

| Compound | Target | Ki (nM) |

| Test Compound A | hNET | Value |

| Reboxetine (Control) | hNET | Value |

Phase 2: Secondary Functional Assays

Compounds that show significant binding affinity in primary screens must be evaluated in functional assays to determine if they act as agonists, antagonists, or inhibitors.

Experimental Protocol: Functional NK1 Receptor Antagonism Assay (Calcium Mobilization)

-

Objective: To measure the ability of a test compound to block substance P-induced calcium mobilization in cells expressing the NK1 receptor.

-

Materials:

-

U-2 OS cells stably expressing the human NK1 receptor.

-

Substance P (agonist).

-

Fluo-4 AM or other calcium-sensitive fluorescent dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Plate the U-2 OS-hNK1 cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compound or a reference antagonist (e.g., Aprepitant) and incubate for 15-30 minutes.

-

Place the plate in the fluorescent plate reader.

-

Initiate the measurement of fluorescence and add a fixed concentration of Substance P (e.g., EC80 concentration) to all wells.

-

Monitor the change in fluorescence over time, which corresponds to intracellular calcium concentration.

-

-

Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the substance P-induced calcium signal against the concentration of the test compound.

Phase 3: In Vitro ADME Profiling

Early assessment of a compound's pharmacokinetic properties is crucial.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Objective: To determine the intrinsic clearance rate of a test compound in HLM.

-

Materials:

-

Pooled Human Liver Microsomes.

-

NADPH regenerating system.

-

Test compound and control compounds (e.g., a high-clearance and a low-clearance drug).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile with an internal standard for reaction quenching.

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Pre-warm HLM and buffer to 37°C.

-

In a microcentrifuge tube, add HLM and the test compound (at a low concentration, e.g., 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

The diagram below outlines this proposed screening cascade.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unipharm pharmaceutical industry Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 4. Synthesis of Aprepitant [cjph.com.cn]

- 5. CAS RN 1436436-17-7 | Fisher Scientific [fishersci.ca]

- 6. ChemBest Research Laboratories Ltd. - Shanghai, Shanghai, China @ ChemicalRegister.com [chemicalregister.com]

- 7. Page loading... [guidechem.com]

- 8. CN104086431A - Method for synthesizing intermediate of reboxetine mesylate - Google Patents [patents.google.com]

- 9. Synthonix, Inc > 1436436-17-7 | this compound [synthonix.com]

- 10. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 12. CN103214426A - Production method of aprepitant morpholine key intermediate body or aprepitant morpholine salt - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. EP0027695B1 - Morpholine derivatives, pharmaceutical compositions containing them and processes for their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (R)-Morpholin-2-ylmethanol hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of (R)-Morpholin-2-ylmethanol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, the thermodynamic and kinetic principles governing its solubility, and a detailed, field-proven experimental protocol for its accurate measurement. By synthesizing theoretical knowledge with practical application, this guide serves as an essential resource for preformulation studies, process chemistry, and formulation development.

Introduction: The Critical Role of Solubility

This compound is a chiral morpholine derivative used as a building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, understanding its solubility is of paramount importance. Solubility is a critical physicochemical parameter that influences bioavailability, manufacturability, and the design of effective dosage forms.[1] Low aqueous solubility can be a major hurdle in drug development, often leading to poor absorption and insufficient therapeutic efficacy.[2]

This guide provides the foundational knowledge and a robust experimental framework for characterizing the solubility of this compound across a range of relevant solvent systems. We will explore the theoretical underpinnings of the dissolution process and present a gold-standard methodology that ensures the generation of accurate, reproducible, and thermodynamically sound solubility data.

Physicochemical Properties of this compound

A molecule's structure dictates its physical properties, which in turn govern its solubility. This compound possesses several functional groups that influence its interaction with various solvents.

-

Structure: The molecule contains a morpholine ring (a cyclic ether and secondary amine), a primary alcohol (-CH₂OH), and is supplied as a hydrochloride salt.

-

Polarity: The presence of oxygen and nitrogen heteroatoms, a hydroxyl group, and the ionic nature of the hydrochloride salt make it a highly polar molecule.

-

Hydrogen Bonding: The hydroxyl group and the protonated morpholine nitrogen are potent hydrogen bond donors, while the ether oxygen, the nitrogen, and the chloride ion are hydrogen bond acceptors.[3]

-

Ionization: As a hydrochloride salt of a secondary amine, the compound will be ionized, particularly in aqueous solutions of low to neutral pH. This ionization dramatically enhances its affinity for polar protic solvents like water.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1436436-17-7 | [3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3] |

| Molecular Weight | 153.61 g/mol | |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The Science of Solubility: Theoretical Framework

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at equilibrium.[4] The process is governed by fundamental thermodynamic principles.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the solute in a saturated solution is in equilibrium with the solid solute.[4] This value is independent of the experimental method, provided equilibrium has been reached. The "shake-flask" method described in this guide is designed to measure thermodynamic solubility.[2]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[5] While useful for high-throughput screening, it often overestimates the true equilibrium solubility as it can result in a metastable, supersaturated solution.[4]

The Energetics of Dissolution

Dissolution is a process that involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[6] The overall change in enthalpy (ΔH) of this process determines how solubility changes with temperature.

-

Endothermic Dissolution (ΔH > 0): Most solids, including many pharmaceutical salts, absorb heat when they dissolve. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium to favor dissolution, thus increasing solubility.[7][8]

-

Exothermic Dissolution (ΔH < 0): Some compounds release heat upon dissolution. For these, increasing the temperature will decrease solubility.[7][9]

The guiding principle of "like dissolves like" is a useful heuristic.[6] The high polarity and hydrogen bonding capacity of this compound suggest it will be most soluble in polar solvents with which it can form strong intermolecular interactions.

Experimental Determination of Equilibrium Solubility

The Saturation Shake-Flask (SSF) method is the universally recognized gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[2] The protocol below is a self-validating system designed for accuracy and reproducibility, harmonized with guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[10][11][12]

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Causality: The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Every step is designed to achieve and maintain this equilibrium and then accurately measure the resulting solute concentration.

-

Preparation of Solvent Media:

-

Prepare all required solvents. For aqueous studies, this includes buffers at a minimum of three pH values across the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[11][13] The use of buffers is critical to prevent pH shifts upon dissolution of the acidic hydrochloride salt.[14]

-

-

Addition of Solute:

-

Add an excess amount of this compound to a known volume of the solvent in a suitable vessel (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment to visually confirm that saturation was achieved.[14] This is the cornerstone of creating a saturated solution.

-

-

Equilibration:

-

Seal the vessels to prevent solvent evaporation.

-

Place the vessels in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C or 37 °C).[2] Temperature control must be precise (± 1 °C) as solubility is highly temperature-dependent.[15]

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours.[2]

-

Self-Validation: To ensure equilibrium has been reached, sample the suspension at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[2]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[2]

-

Method A (Recommended): Centrifugation. Centrifuge the samples at high speed to pellet the excess solid.

-

Method B: Filtration. Filter the sample using a syringe filter. Causality: The filter material must be chosen carefully to ensure it does not adsorb the solute, which would lead to an underestimation of solubility. A pre-saturation step, where the first few drops of filtrate are discarded, is recommended.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] The use of a stability-indicating HPLC method is crucial to ensure the compound has not degraded during the experiment.[11]

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units (e.g., mg/mL or mol/L), specifying the solvent, temperature, and pH. Each measurement should be performed in at least triplicate.[12]

-

Solubility Profile of this compound

While extensive public data on the solubility of this compound is not available, its physicochemical properties allow for strong predictions. The following table outlines the expected solubility behavior and provides a template for researchers to populate with experimental data generated using the protocol in Section 4.0.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Aqueous Buffers | pH 1.2, 4.5, 6.8 | Very High | As a hydrochloride salt, the compound is ionized and highly polar. It will readily interact with water via ion-dipole forces and H-bonding. |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | These solvents can accept hydrogen bonds and have large dipole moments, but cannot donate H-bonds as effectively as protic solvents. |

| Low Polarity | Dichloromethane (DCM) | Low | The significant polarity mismatch between the ionic salt and the nonpolar solvent will result in poor solvation. |

| Nonpolar | Hexanes, Toluene | Very Low/Insoluble | The energy required to break the strong ionic lattice of the solute would not be compensated by the weak van der Waals forces with the solvent. |

Conclusion and Future Directions

This guide has established a robust framework for understanding and experimentally determining the solubility of this compound. The provided protocol, grounded in regulatory and scientific consensus, offers a clear path to generating reliable thermodynamic solubility data. Such data is indispensable for guiding rational decisions in process chemistry, preformulation, and ultimately, the successful development of new pharmaceutical products. Researchers are encouraged to use this guide to generate specific solubility data across a range of pharmaceutically relevant solvents and pH conditions to build a comprehensive solubility profile for this important chemical entity.

References

-

Wikipedia. Solubility. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014-04-29). [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). [Link]

-

SpringerLink. Summary of solubility measurement protocols of each company before harmonization. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). [Link]

-

National Center for Biotechnology Information (NCBI). Biochemistry, Dissolution and Solubility - StatPearls. [Link]

-

Purdue University. Solubility. [Link]

-

JoVE. Video: Solubility - Concept. (2020-03-26). [Link]

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). [Link]

-

ResearchGate. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). [Link]

-

MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021-03-10). [Link]

-

National Center for Biotechnology Information (NCBI). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018-07-02). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol. [Link]

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020-02-10). [Link]

-

International Council for Harmonisation (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019-11-20). [Link]

-

AA Blocks. This compound | 1436436-17-7. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aablocks.com [aablocks.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Video: Solubility - Concept [jove.com]

- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Solubility [chem.fsu.edu]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. mdpi.com [mdpi.com]

- 14. scispace.com [scispace.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

Part 1: Core Technical Profile of (R)-Morpholin-2-ylmethanol hydrochloride

An in-depth analysis of the scientific literature and chemical databases indicates that (R)-Morpholin-2-ylmethanol hydrochloride is primarily utilized as a chiral building block in organic synthesis. It is not an active pharmaceutical ingredient (API) with a known mechanism of action in the traditional pharmacological sense. Therefore, this guide will focus on its core technical aspects relevant to researchers, scientists, and drug development professionals: its chemical properties, synthesis, and, most importantly, its application in the synthesis of biologically active molecules. The "mechanism of action" of this compound is, in effect, its role as a key structural component that imparts specific properties to the final active molecules it is used to create.

This compound is a chiral heterocyclic compound valued in medicinal chemistry for its morpholine and hydroxymethyl moieties. The morpholine ring is a privileged scaffold in drug discovery, often improving the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability. The chiral hydroxymethyl group provides a specific three-dimensional orientation for molecular interactions and serves as a versatile handle for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for its handling, reaction setup, and role in the broader context of drug design.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₅H₁₂ClNO₂ | Provides the elemental composition. |

| Molecular Weight | 153.61 g/mol | Important for stoichiometric calculations in synthesis. |

| Appearance | White to off-white crystalline solid | Basic physical characteristic for material identification. |

| Chirality | (R)-enantiomer | The specific stereochemistry is critical for selective interaction with chiral biological targets. |

| Solubility | Soluble in water and polar organic solvents | Facilitates its use in a variety of reaction conditions. |

The Strategic Importance of the Morpholine Scaffold

The morpholine ring is a common feature in many approved drugs. Its inclusion is a strategic choice in drug design to enhance physicochemical and pharmacokinetic properties. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated, influencing the compound's overall pKa and solubility.

Part 2: Synthesis and Application in Medicinal Chemistry

The primary utility of this compound is as a starting material for the synthesis of more complex molecules with specific biological activities. Its mechanism of action is thus indirect, contributing to the pharmacological profile of the final product.

General Synthetic Pathway

While multiple synthetic routes exist, a common approach to synthesizing chiral morpholin-2-ylmethanol derivatives involves the cyclization of an appropriate amino alcohol precursor. The hydrochloride salt form enhances the stability and handling of the compound.

Below is a generalized workflow for the application of this compound in a synthetic chemistry setting.

Caption: Synthetic workflow using (R)-Morpholin-2-ylmethanol HCl.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its application, we can consider its use in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core, and the morpholine group can be used to improve solubility and provide a vector for exiting the ATP binding pocket towards the solvent-exposed region.

Experimental Protocol: Synthesis of an N-arylated Morpholine Derivative

-

Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a mild base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), and stir at room temperature for 30 minutes to generate the free amine in situ.

-

Coupling Reaction: To the solution containing the free amine, add the desired aryl halide (e.g., a fluoro-substituted nitrobenzene, 1.0 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) along with a suitable ligand (e.g., BINAP, 0.1 eq) and a stronger base (e.g., Cs₂CO₃, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature determined by the solvent and reactants (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired N-arylated (R)-morpholin-2-ylmethanol derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The resulting N-arylated morpholine can then be further modified, for example, by reducing the nitro group to an amine, which can then be used to form an amide bond with another part of the target molecule. The (R)-stereochemistry of the starting material is transferred to the final product, which is crucial for its specific interaction with the chiral environment of a kinase active site.

Part 3: Inferred Biological Relevance and Future Directions

The "mechanism of action" of this compound is therefore defined by the biological targets of the molecules it helps to create. By incorporating this building block, medicinal chemists can impart favorable properties onto a lead compound.

Pathway Illustration: Role in a Final Drug Compound

The diagram below illustrates how the morpholine moiety, derived from our building block, can influence the interaction of a final drug product with its biological target, such as a protein kinase.

Caption: Interaction of a morpholine-containing drug with its target.

Conclusion and Future Outlook

This compound is a foundational tool in the arsenal of the medicinal chemist. Its value lies not in its own biological activity, but in its ability to serve as a reliable and versatile chiral building block. Future applications will likely continue to leverage its favorable properties in the design of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies will further expand the utility of this and related chiral building blocks in the pursuit of new medicines.

References

Due to the nature of this compound as a chemical building block, references primarily point to its availability from chemical suppliers and its inclusion in synthetic procedures within broader chemical literature, rather than to studies on its direct biological mechanism of action. The information presented is a synthesis of general knowledge in medicinal chemistry and organic synthesis. For specific synthetic applications, researchers would typically consult chemical databases such as SciFinder, Reaxys, or publicly available sources like PubChem.

Methodological & Application

Application Notes and Protocols: (R)-Morpholin-2-ylmethanol Hydrochloride in Asymmetric Synthesis

Introduction: The Strategic Value of Chiral Morpholines in Asymmetric Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. The stereochemistry of substituents on this heterocyclic core profoundly influences biological activity, rendering the development of robust asymmetric syntheses for chiral morpholines a critical endeavor in drug discovery and development. (R)-Morpholin-2-ylmethanol hydrochloride stands out as a versatile chiral building block, offering a rigid, stereochemically defined framework for the synthesis of complex molecules.[1] While extensively utilized as an incorporated fragment in final products, its potential as a recoverable chiral auxiliary presents an elegant strategy for transferring stereochemical information to prochiral substrates.

This guide provides a comprehensive overview of the proposed application of (R)-Morpholin-2-ylmethanol as a chiral auxiliary in asymmetric synthesis, with a focus on diastereoselective alkylation of carboxylic acid derivatives. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and discuss the critical parameters for achieving high diastereoselectivity and efficient recovery of the auxiliary.

Core Principles: (R)-Morpholin-2-ylmethanol as a Chiral Auxiliary

The efficacy of a chiral auxiliary hinges on its ability to be easily attached to a substrate, effectively direct the stereochemical outcome of a subsequent reaction, and be readily cleaved to yield the enantiomerically enriched product while allowing for the recovery of the auxiliary.[2] (R)-Morpholin-2-ylmethanol, with its primary amine (after deprotonation of the hydrochloride salt) and hydroxyl group, offers two potential points of attachment. For the application in asymmetric alkylation, we will focus on the formation of an N-acylmorpholine derivative.

The stereochemical control exerted by the (R)-Morpholin-2-ylmethanol auxiliary is predicated on the formation of a rigid, chelated enolate intermediate. The conformational preference of the morpholine ring, coupled with the steric hindrance imposed by the C2-hydroxymethyl group, effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

Proposed Application: Asymmetric Alkylation of Carboxylic Acids

A primary proposed application for (R)-Morpholin-2-ylmethanol as a chiral auxiliary is in the asymmetric α-alkylation of carboxylic acids. This process involves three key stages:

-

Attachment of the Chiral Auxiliary: Formation of an N-acylmorpholine derivative from the desired carboxylic acid and (R)-Morpholin-2-ylmethanol.

-

Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an alkylating agent.

-

Cleavage and Recovery: Hydrolysis of the N-acyl bond to release the α-alkylated carboxylic acid and recover the (R)-Morpholin-2-ylmethanol auxiliary.

Below, we provide detailed protocols for each of these stages.

Experimental Workflow for Asymmetric Alkylation

Sources

Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry

An In-Depth Guide to (R)-Morpholin-2-ylmethanol Hydrochloride: A Privileged Chiral Building Block in Modern Drug Discovery

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged scaffold."[1] Its frequent incorporation into therapeutic agents is no coincidence; this simple heterocycle imparts a range of beneficial physicochemical and metabolic properties, including enhanced aqueous solubility, metabolic stability, and a pKa value that favors bioavailability.[2][3] When seeking to develop drugs for the central nervous system (CNS), the morpholine moiety can be particularly advantageous for improving permeability across the blood-brain barrier.[2][3]

This compound emerges as a particularly valuable asset from this family of compounds. As a chiral building block, it provides medicinal chemists with a stereochemically defined starting point, which is critical for achieving target specificity and reducing off-target effects. This molecule uniquely features a stereocenter at the 2-position, adjacent to the ring oxygen, and a primary alcohol, offering two distinct points for synthetic elaboration. The hydrochloride salt form enhances its stability and solubility in various reaction media, making it a versatile and reliable synthon for constructing complex molecular architectures. This guide provides a detailed overview of its properties, applications, and field-proven protocols for its use.

Physicochemical and Handling Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1436436-17-7 |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| Appearance | Off-White to Yellow Solid |

| Purity | Typically ≥97% |

| Storage Conditions | Store at 2-8°C under an inert atmosphere |

| Key Functional Groups | Secondary Amine (as hydrochloride salt), Primary Alcohol |

| Chirality | Single (R)-enantiomer |

Data compiled from multiple sources.[4][5][6][7]

Core Synthetic Applications & Strategy